Decanoic acid, 2-amino-8-oxo-, (2S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-8-oxodecanoic acid can be achieved through several methods. One notable method involves the homolytic homologation from protected (S)-2-amino-5-iodopentanoic acid . This process includes the following steps:
- Protection of the amino group in (S)-2-amino-5-iodopentanoic acid.
- Homolytic homologation to extend the carbon chain.
- Deprotection to yield the final product.
Industrial Production Methods
While specific industrial production methods for (2S)-2-amino-8-oxodecanoic acid are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-8-oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
(2S)-2-amino-8-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-8-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-8-oxo-9,10-epoxy-decanoic acid: A similar compound with an additional epoxy group.
2-amino-8-oxodecanoic acid: The non-stereospecific form of the compound.
Uniqueness
(2S)-2-amino-8-oxodecanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereospecificity can result in different biological activities compared to its non-stereospecific counterparts.
Properties
CAS No. |
375858-14-3 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2S)-2-amino-8-oxodecanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-8(12)6-4-3-5-7-9(11)10(13)14/h9H,2-7,11H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
OUGZJFOMQFQKAD-VIFPVBQESA-N |
Isomeric SMILES |
CCC(=O)CCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(=O)CCCCCC(C(=O)O)N |
Origin of Product |
United States |
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